molecular formula C9H17ClN2O B2366884 2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride CAS No. 1810002-85-7

2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride

Cat. No. B2366884
CAS RN: 1810002-85-7
M. Wt: 204.7
InChI Key: LSZSTROGQHWHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride is a chemical compound with the molecular weight of 204.7 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O.ClH/c12-8-6-9(7-11-8)2-1-4-10-5-3-9;/h10H,1-7H2,(H,11,12);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 204.7 .

Scientific Research Applications

  • Biological Activity and Synthesis : Compounds containing 1,9-diazaspiro[5.5]undecanes, which are structurally similar to 2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride, have demonstrated potential in treating obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders due to their significant biological activity (Blanco‐Ania, Heus, & Rutjes, 2017).

  • CCR8 Antagonists : Derivatives of 3,9-diazaspiro[5.5]undecane, closely related to the compound , have been identified as CCR8 antagonists and are considered useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

  • Synthesis Techniques : The construction of 3,9-diazaspiro[5.5]undecane derivatives, which share a similar structure with 2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride, can be efficiently achieved through intramolecular spirocyclization of 4-substituted pyridines (Parameswarappa & Pigge, 2011).

  • Antihypertensive Properties : Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which are structurally related, has revealed significant antihypertensive properties, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

  • Treatment of Chronic Kidney Diseases : Studies have identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors and effective orally active agents for treating chronic kidney diseases (Kato et al., 2014).

  • Discovery of CCR5 Antagonists : Replacement of the cyclic carbamate in a related 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template led to the discovery of potent CCR5 antagonists, showing potential in antiviral applications (Yang et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,9-diazaspiro[4.6]undecan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-8-6-9(7-11-8)2-1-4-10-5-3-9;/h10H,1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZSTROGQHWHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)CC(=O)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride

CAS RN

1810002-85-7
Record name 2,8-diazaspiro[4.6]undecan-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.